

5-Bromoindoline: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: **5-Bromoindoline**

Cat. No.: **B135996**

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Introduction

5-Bromoindoline is a halogenated derivative of indoline, a bicyclic heterocyclic amine. Its structural motif is of significant interest in medicinal chemistry and drug discovery, serving as a versatile building block for the synthesis of a wide range of biologically active molecules. A thorough understanding of the physicochemical properties of **5-Bromoindoline**, particularly its solubility and stability, is paramount for its effective utilization in research and development, from early-stage discovery to formulation and manufacturing.

This in-depth technical guide provides a comprehensive overview of the available information on the solubility and stability of **5-Bromoindoline**. Due to the limited publicly available quantitative data for this specific compound, this guide also presents data from structurally related compounds to provide valuable insights. Furthermore, it details standardized experimental protocols for determining these critical parameters and includes logical workflows and pathway diagrams to support laboratory investigations.

Physicochemical Properties

A foundational understanding of the key physicochemical properties of **5-Bromoindoline** is essential for predicting its behavior in various experimental settings.

Property	Value	Source
Molecular Formula	C ₈ H ₈ BrN	PubChem[1]
Molecular Weight	198.06 g/mol	PubChem[1]
Appearance	Solid (predicted)	General Chemical Knowledge
Melting Point	36-40 °C	Sigma-Aldrich[2]
Storage Temperature	-20°C	GoldBio[3]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation development. While specific quantitative solubility data for **5-Bromoindoline** in a range of solvents is not readily available in the public domain, general principles of solubility for halogenated organic compounds can be applied.

It is anticipated that **5-Bromoindoline**, being a moderately polar molecule, will exhibit good solubility in polar organic solvents and limited solubility in non-polar and aqueous solvents. For biological assays, it is common to prepare a concentrated stock solution in a solvent like dimethyl sulfoxide (DMSO) and then dilute it into an aqueous buffer or cell culture medium.[4]

Table 2: Predicted Solubility of **5-Bromoindoline** in Various Solvents

Solvent	Solvent Type	Predicted Solubility	Rationale
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	High	"Like dissolves like" principle; DMSO is a strong polar aprotic solvent.
Dimethylformamide (DMF)	Polar Aprotic	High	Similar to DMSO, DMF is effective at solvating polar molecules.
Ethanol	Polar Protic	Moderate to High	Capable of hydrogen bonding, which can aid in solvating the indoline nitrogen.
Methanol	Polar Protic	Moderate to High	Similar to ethanol, but its higher polarity may slightly enhance solubility.
Chloroform	Non-polar	Moderate	The bromine atom may contribute to some solubility in chlorinated solvents.
Dichloromethane	Non-polar	Moderate	Similar to chloroform.
Water	Polar Protic	Low	The presence of the non-polar bromo-benzene ring is expected to limit aqueous solubility.
Hexane	Non-polar	Very Low	Significant polarity mismatch between the solute and solvent.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[\[5\]](#)

Objective: To determine the equilibrium solubility of **5-Bromoindoline** in a selection of relevant solvents at a controlled temperature.

Materials:

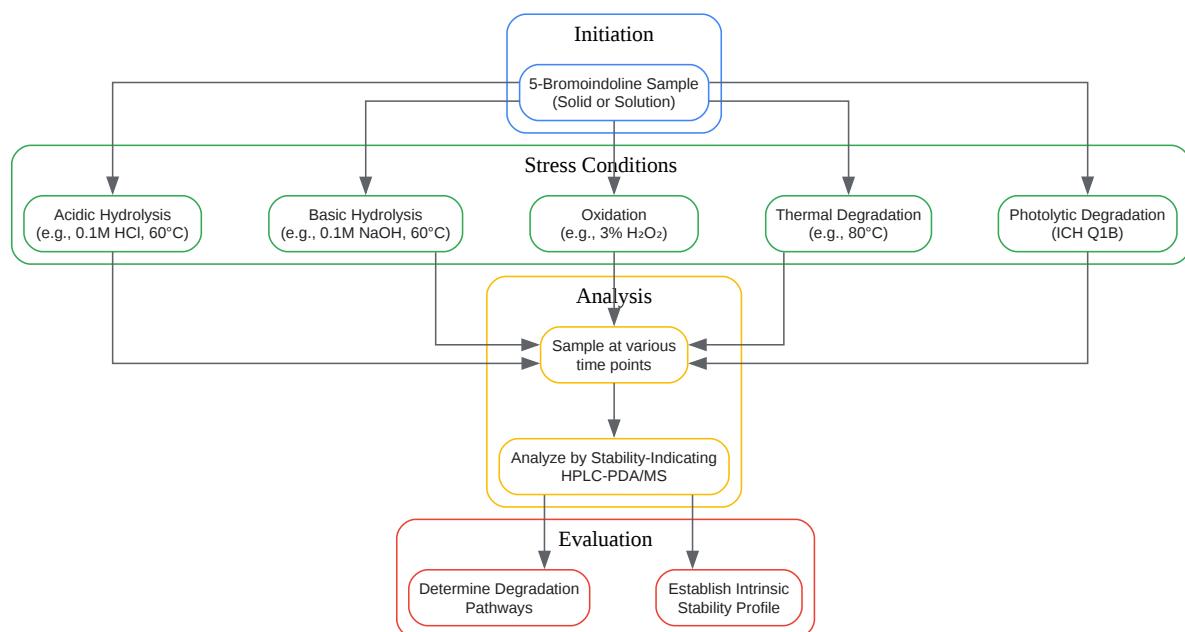
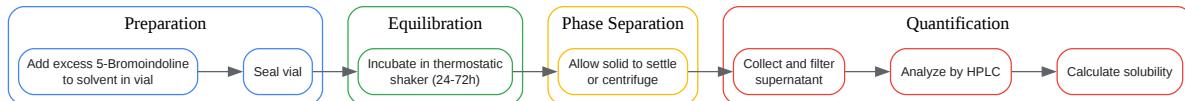
- **5-Bromoindoline**
- Selected solvents (e.g., DMSO, ethanol, water)
- Analytical balance
- Vials with screw caps
- Thermostatic shaker
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes

Methodology:

- Preparation of Supersaturated Solutions: Add an excess amount of solid **5-Bromoindoline** to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.
- Equilibration: Seal the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient period (typically 24-72

hours) to allow the system to reach equilibrium.

- Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to sediment. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
- Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining particulate matter.
- Quantification:
 - Prepare a series of standard solutions of **5-Bromoindoline** of known concentrations.
 - Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.
 - Dilute the filtered sample solutions to a concentration that falls within the linear range of the calibration curve.
 - Analyze the diluted samples by HPLC to determine the concentration of **5-Bromoindoline**.
- Calculation: Calculate the solubility of **5-Bromoindoline** in each solvent based on the measured concentration and any dilution factors used. Express the solubility in units such as mg/mL or mol/L.



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